

Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

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Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound featuring a pyrazine ring substituted with a carbohydrazide group.[1] This molecule serves as a versatile scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.[2] Notably, it is a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] The unique chemical structure of **pyrazine-2-carbohydrazide**, with its nitrogen-containing aromatic ring and reactive hydrazide functional group, imparts it with significant biological activities, including antimicrobial and potential antitumor properties.[1] [4] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its mechanism of action in relevant biological pathways.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount in chemical and pharmaceutical research. **Pyrazine-2-carbohydrazide** is cataloged in numerous chemical databases, ensuring its unambiguous identification.

Table 1: Chemical Identifiers for Pyrazine-2-carbohydrazide[1][4][5][6][7]

Identifier Type	Identifier
CAS Number	768-05-8
IUPAC Name	pyrazine-2-carbohydrazide
Molecular Formula	C ₅ H ₆ N ₄ O
Molecular Weight	138.13 g/mol
InChI Key	OHFIJHDYYOCZME-UHFFFAOYSA-N
SMILES	<chem>C1=CN=C(C=N1)C(=O)NN</chem>
European Community (EC) Number	872-028-9
UNII	V9GFH1A08Z
ChEMBL ID	CHEMBL125613
PubChem CID	258796

Table 2: Physicochemical Data of Pyrazine-2-carbohydrazide[4][7]

Property	Value
Appearance	White to Light yellow powder/crystal
Melting Point	168.0 to 172.0 °C
Purity	>97.0% (GC)
Storage Conditions	Store at 2°C - 8°C under inert gas (Nitrogen)

Synthesis of Pyrazine-2-carbohydrazide

The synthesis of **pyrazine-2-carbohydrazide** is a well-established process involving the hydrazinolysis of a pyrazine-2-carboxylate ester.[1] A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2-carbohydrazide[2][3]

Materials:

- Pyrazine-2-carboxylic acid (0.01 mol, 1.24 g)
- Methanol (50 mL)
- Concentrated Sulfuric Acid (catalytic amount)
- Hydrazine Hydrate (100%, 0.3 mol)
- Cold Ethanol (for washing)

Procedure:

- Esterification:
 - Dissolve pyrazine-2-carboxylic acid in methanol in a round-bottom flask.
 - Add a few drops of concentrated sulfuric acid to catalyze the reaction.
 - Reflux the mixture for 72 hours. This step produces methyl pyrazine-2-carboxylate.
- Hydrazinolysis:
 - To the solution containing the methyl pyrazine-2-carboxylate, add hydrazine hydrate.
 - Reflux the resulting mixture for an additional 8 hours.
- Crystallization and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Slowly evaporate the solvent to yield orange crystals of **pyrazine-2-carbohydrazide**.
 - Filter the crystals and wash them with cold ethanol.

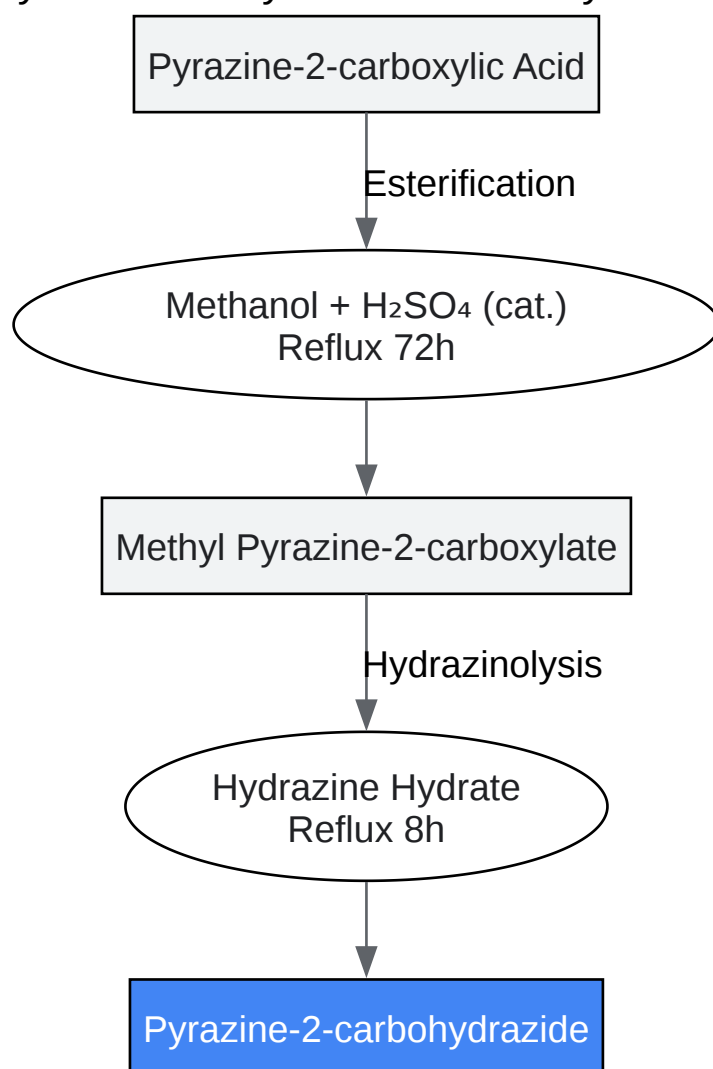
- Dry the purified crystals under a vacuum.

The progress of the reaction and the purity of the final product can be monitored using Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as IR, ^1H NMR, and Mass Spectrometry.[5]

Synthesis Workflow

The synthesis process can be visualized as a two-step workflow.

Synthesis of Pyrazine-2-carbohydrazide



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Caption: A workflow diagram illustrating the synthesis of **Pyrazine-2-carbohydrazide**.

Antimicrobial Activity and Mechanism of Action

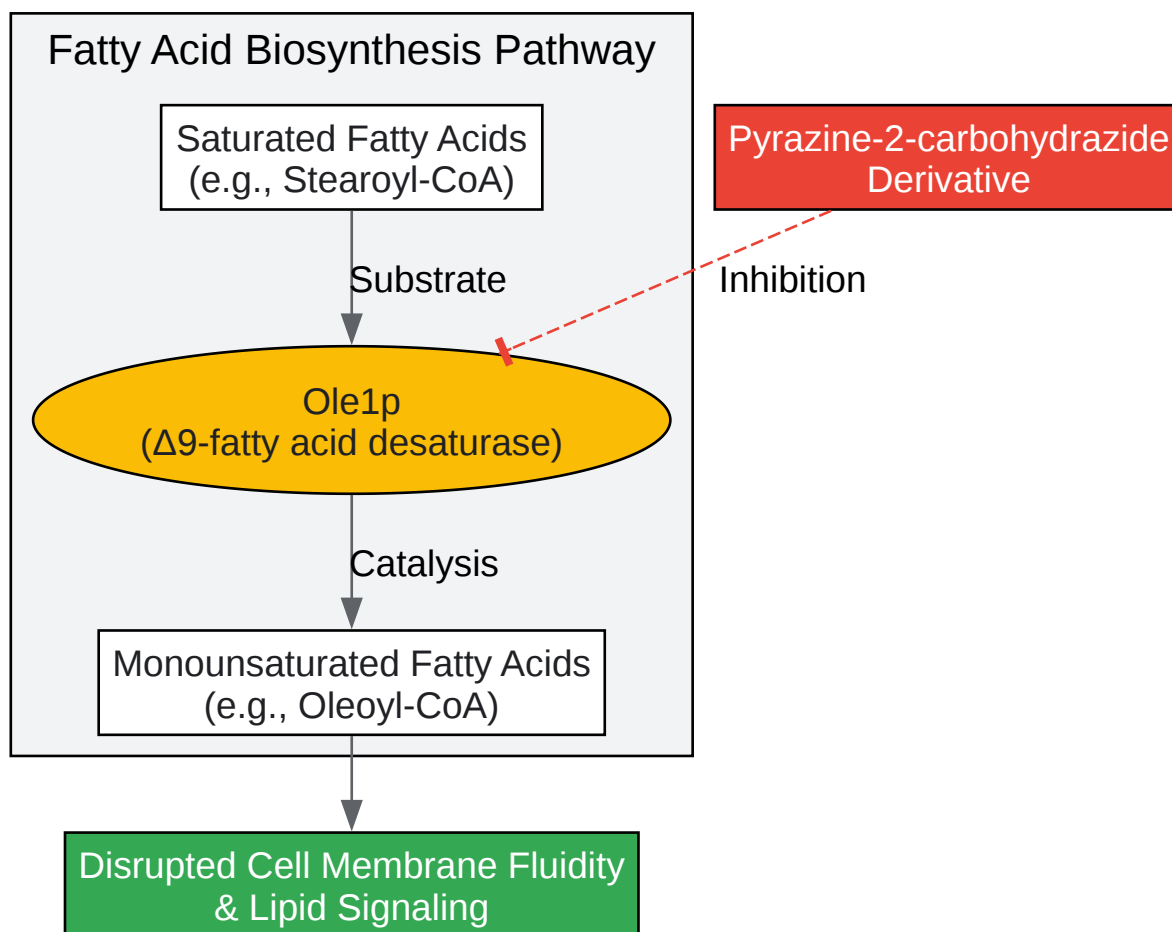
Pyrazine-2-carbohydrazide and its derivatives have demonstrated notable antimicrobial activity, particularly against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Derivatives of **pyrazine-2-carbohydrazide** have been shown to inhibit the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[1] This enzyme is critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1]

Signaling Pathway Inhibition

The inhibitory action of **pyrazine-2-carbohydrazide** derivatives on the fatty acid biosynthesis pathway, specifically targeting the enzyme Ole1p (a Δ 9-fatty acid desaturase), has also been reported for some of its analogs.[6] This inhibition disrupts the production of monounsaturated fatty acids, which are essential for maintaining cell membrane fluidity and participating in lipid signaling.

Inhibitory Action on Fatty Acid Desaturation



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Caption: Inhibition of Ole1p by a **Pyrazine-2-carbohydrazide** derivative.

Conclusion

Pyrazine-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry and drug development. Its established synthesis routes and well-characterized properties make it a valuable building block for the creation of novel therapeutic agents. The antimicrobial activity, particularly against *Mycobacterium tuberculosis*, underscores its importance in the ongoing search for more effective treatments for infectious diseases. Further research into the derivatization of **pyrazine-2-carbohydrazide** and the elucidation of its mechanisms of action will continue to be a promising area of investigation for the scientific community.

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